titanium tetra t-butoxide physical properties for ALD
titanium tetra t-butoxide physical properties for ALD
An In-depth Technical Guide to Titanium Tetra-t-butoxide (TTB) for Atomic Layer Deposition
Introduction
Titanium dioxide (TiO₂) thin films are critical components in a vast array of advanced technologies, including semiconductor devices, photocatalytic surfaces, and energy storage systems.[1] Atomic Layer Deposition (ALD) stands out as a premier technique for producing these films, offering unparalleled control over thickness and conformality at the atomic scale. The success of the ALD process is fundamentally dependent on the selection of a suitable chemical precursor.
Titanium tetra-t-butoxide, with the chemical formula Ti[OC(CH₃)₃]₄, is an organometallic compound that has garnered significant interest as a liquid precursor for TiO₂ ALD.[2] Unlike the more traditional precursor, titanium tetrachloride (TiCl₄), TTB is halogen-free, which mitigates the risk of corrosive byproduct formation (e.g., hydrochloric acid) and halide contamination in the deposited film. Its favorable physical properties, particularly its volatility and thermal stability, make it a viable and often advantageous alternative for depositing high-purity, uniform TiO₂ films.
This guide, intended for researchers and scientists, provides a detailed examination of the essential physical properties of Titanium Tetra-t-butoxide and explains how these characteristics directly influence the design and execution of a successful ALD process.
Section 1: Core Physical and Chemical Properties of Titanium Tetra-t-butoxide
The suitability of a chemical for ALD is dictated by a specific set of physical properties. The precursor must be sufficiently volatile to allow for vapor-phase transport into the reaction chamber, yet thermally stable enough to prevent gas-phase decomposition before reaching the substrate. The properties of TTB are well-suited to meet these demands.
| Property | Value | Significance in ALD |
| Chemical Formula | Ti[OC(CH₃)₃]₄ / C₁₆H₃₆O₄Ti | Defines the elemental source (Titanium) and the organic ligands. |
| Molecular Weight | 340.32 g/mol [1][3][4][5] | Influences vapor pressure and mass transport characteristics. |
| CAS Number | 3087-39-6[6][7] | Unique identifier for the specific chemical substance. |
| Appearance | Colorless to pale-yellow liquid[2][3] | A visual indicator of purity; aged or hydrolyzed samples may appear more yellow.[2] |
| Odor | Weak, alcohol-like[3] | Often indicates some degree of hydrolysis upon exposure to moisture.[2] |
| Density | 0.881 g/mL at 25 °C[4] | Important for calculating molar amounts and for precursor delivery systems. |
| Boiling Point | ~206 °C at 10 mmHg (for n-butoxide)[1] | TTB's volatility allows for sufficient vapor pressure at lower temperatures suitable for ALD. |
| Vapor Pressure | Sufficient for ALD at moderate temperatures | Critical Property: Enables vapor-phase delivery to the substrate. TTB must be heated (e.g., in a bubbler) to achieve the necessary vapor pressure for efficient dosing. |
| Thermal Stability | Decomposes at elevated temperatures[2] | Critical Property: Defines the upper limit of the ALD temperature window. Premature decomposition leads to CVD-like growth and loss of film control. |
| Solubility | Soluble in many organic solvents[1][2][3] | Useful for cleaning and potential applications in solution-based delivery methods. |
Section 2: The Role and Behavior of TTB in the ALD Process
The physical properties outlined above directly govern the behavior of TTB within the ALD reactor and define the optimal process parameters.
The ALD Window: A Balance of Volatility and Stability
The "ALD window" is the range of substrate temperatures over which self-limiting film growth occurs. For TTB, this window is dictated by two of its core properties:
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Lower Temperature Limit: Determined by the precursor's vapor pressure and reactivity. The substrate temperature must be high enough to ensure sufficient surface reaction kinetics and prevent precursor condensation. TTB is typically delivered by heating the precursor vessel (bubbler) to increase its vapor pressure for transport into the chamber.
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Upper Temperature Limit: Defined by the precursor's thermal stability. If the substrate temperature is too high, TTB will begin to thermally decompose on the surface or in the gas phase.[2] This decomposition violates the self-limiting principle of ALD, leading to uncontrolled, CVD-like growth and potential carbon contamination in the film.
Surface Chemistry and Reaction Mechanism
In a typical TiO₂ ALD process, TTB is used in conjunction with a co-reactant, most commonly water (H₂O). The process is a binary cycle consisting of two self-limiting half-reactions.
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Half-Reaction A (TTB Pulse): TTB vapor is pulsed into the reactor. It reacts with the hydroxyl (-OH) groups present on the substrate surface. The bulky tert-butoxide ligands are sterically hindering, which plays a role in ensuring a self-limiting reaction.[8] One or more of the tert-butoxide ligands react, releasing tert-butanol as a volatile byproduct and leaving the surface terminated with titanium-containing species.
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Surface-OH* + Ti[OC(CH₃)₃]₄(g) → Surface-O-Ti[OC(CH₃)₃]ₓ* + (4-x) HOC(CH₃)₃(g)
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Half-Reaction B (H₂O Pulse): After purging the excess TTB, water vapor is introduced. The water molecules react with the remaining tert-butoxide ligands on the surface, forming new hydroxyl groups and releasing more tert-butanol. This regenerates the hydroxylated surface, preparing it for the next TTB pulse.
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Surface-O-Ti[OC(CH₃)₃]ₓ* + x H₂O(g) → Surface-O-Ti(OH)ₓ* + x HOC(CH₃)₃(g)
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This two-step cycle is repeated to build the TiO₂ film layer by layer. The use of an oxygen source like water is crucial for removing the organic ligands and forming the desired metal oxide.[8]
Visualization of the TTB/H₂O ALD Cycle
Caption: The four-step ALD cycle for TiO₂ deposition using TTB and water.
Section 3: Experimental Protocol for TiO₂ ALD using TTB
This section provides a generalized, field-proven methodology for depositing TiO₂ thin films using TTB. The parameters provided are typical starting points and should be optimized for the specific ALD reactor and substrate being used.
Objective: To deposit a uniform, conformal TiO₂ thin film via a self-limiting ALD process.
Materials & Equipment:
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ALD Reactor with heated precursor lines.
-
Titanium Tetra-t-butoxide (deposition grade, >98.5%).
-
Deionized (DI) water (co-reactant).
-
High-purity Nitrogen (N₂) or Argon (Ar) as carrier and purge gas.
-
Substrates (e.g., Silicon wafers with native oxide).
-
Precursor bubbler compatible with heating.
Protocol:
-
Substrate Preparation:
-
Clean substrates using a standard RCA-1 or Piranha clean procedure to ensure a fully hydroxylated, organic-free surface.
-
Rinse thoroughly with DI water and dry with N₂ gas.
-
Load substrates into the ALD reactor chamber immediately to minimize atmospheric contamination.
-
-
Precursor Handling and System Setup:
-
Safety: Perform all TTB handling in a fume hood, wearing appropriate personal protective equipment (PPE), including neoprene or nitrile rubber gloves and chemical goggles.[9] TTB is air and moisture sensitive.[10]
-
Fill the precursor bubbler with TTB under an inert atmosphere (e.g., in a glovebox).
-
Install the bubbler into the ALD system. Heat the TTB bubbler to a stable temperature (e.g., 70-85 °C) to achieve adequate vapor pressure.
-
Heat all precursor delivery lines to a temperature at least 10-20 °C higher than the bubbler to prevent condensation.
-
Set the substrate deposition temperature within the anticipated ALD window (e.g., start at 150-200 °C).
-
-
ALD Deposition Cycle (Self-Validating System):
-
Set the reactor pressure to a stable value (e.g., ~1 Torr) using a constant flow of N₂ carrier gas.
-
Execute the following pulse-purge sequence:
-
Step 1: TTB Pulse: 0.5 - 2.0 seconds.
-
Step 2: N₂ Purge: 10 - 20 seconds.
-
Step 3: H₂O Pulse: 0.1 - 0.5 seconds.
-
Step 4: N₂ Purge: 15 - 30 seconds.
-
-
Validation: To confirm self-limiting behavior, perform a series of short depositions where the pulse time of one precursor (e.g., TTB) is varied while all other parameters are held constant. Measure the film thickness or growth-per-cycle (GPC). The GPC should increase with pulse time and then plateau, indicating that the surface reactions have saturated. Repeat this process for the H₂O pulse and both purge times. Operating in the plateau region ensures true ALD growth.
-
-
Process Completion:
-
After the desired number of cycles is complete, cool down the chamber and precursor lines under a continuous N₂ flow.
-
Unload the coated substrates for characterization (e.g., ellipsometry for thickness, XRD for crystallinity, XPS for composition).
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Section 4: Safety and Handling Considerations
Proper handling of TTB is essential for ensuring operator safety and experimental integrity.
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Hazards:
-
Flammability: TTB is a flammable or combustible liquid and vapor.[6][9][10][11] Keep it away from heat, sparks, open flames, and hot surfaces.[6][9][10] All equipment must be properly grounded to prevent static discharge.[9][10]
-
Health: It causes skin irritation and serious eye irritation/damage.[6][9][10] Inhalation of vapors may cause respiratory tract irritation.[9][10]
-
Reactivity: TTB reacts with water and moisture, liberating tert-butanol.[8][9] It is incompatible with strong oxidizing agents and strong acids.[7][10]
-
-
Storage and Handling:
-
Always handle TTB in a well-ventilated area, preferably a certified fume hood.[10][11]
-
Store in a tightly sealed container in a dry, cool, and well-ventilated place.[6][10]
-
In case of a spill, remove all ignition sources. Absorb the spill with an inert material like vermiculite and place it in a suitable container for disposal.[11]
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Conclusion
Titanium tetra-t-butoxide is a valuable precursor for the atomic layer deposition of high-quality TiO₂ thin films. Its key physical properties—namely its sufficient vapor pressure at moderate temperatures and its thermal stability within a practical processing window—make it a robust, halogen-free alternative to other titanium sources. By understanding the interplay between these properties and the ALD process parameters, researchers can effectively harness TTB to fabricate precisely engineered films for a wide range of scientific and industrial applications. The successful implementation of TTB requires a commitment to rigorous process control and adherence to strict safety protocols, ensuring both high-quality results and a safe laboratory environment.
References
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TITANIUM t-BUTOXIDE. (2016, March 11). Gelest, Inc. Retrieved from [Link]
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Titanium tetrabutoxide. (n.d.). PubChem, National Institutes of Health. Retrieved from [Link]
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Titanium butoxide. (n.d.). Wikipedia. Retrieved from [Link]
-
Transformation kinetics for low temperature post-deposition crystallization of TiO₂ thin films prepared via atomic layer deposition (ALD) from tetrakis(dimethylamino)titanium(IV) (TDMAT) and water. (n.d.). Retrieved from [Link]
-
Østreng, E., et al. (2020). tert-butoxides as precursors for atomic layer deposition of alkali metal containing thin films. Journal of Vacuum Science & Technology A, 38(6), 062408. Retrieved from [Link]
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Libon, A., et al. (2020). Quantifying the Extent of Ligand Incorporation and the Effect on Properties of TiO₂ Thin Films Grown by Atomic Layer Deposition Using an Alkoxide or an Alkylamide. Chemistry of Materials, 32(4), 1435-1445. Retrieved from [Link]
-
Tetrabutyl titanate. (n.d.). NIST WebBook. Retrieved from [Link]
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